
1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air1. Pyrrole is a fundamental structure found in many natural compounds such as heme1.
Synthesis Analysis
There are several methods to synthesize pyrrole derivatives. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acid or base to yield a pyrrole2.Molecular Structure Analysis
The molecular structure of a pyrrole molecule consists of four carbon atoms and one nitrogen atom arranged in a five-membered ring. The nitrogen atom is sp2 hybridized and carries one lone pair of electrons. This lone pair participates in the aromatic π electron system of the pyrrole ring1.Chemical Reactions Analysis
Pyrrole is reactive due to the presence of the nitrogen atom in the ring. It can undergo electrophilic substitution reactions more easily than benzene. The most reactive position is C2, where electrophiles attack1.Physical And Chemical Properties Analysis
Pyrrole is a colorless liquid at room temperature with a characteristic odor. It is slightly soluble in water but dissolves well in most organic solvents1.Applications De Recherche Scientifique
Synthesis of Hybrid Molecules:
- Ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates have been used in the synthesis of hybrid molecules involving tetronic acid. This reaction leads to the formation of compounds like ethyl 1-aryl-4,4-bis(4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-5-oxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, showcasing the compound's versatility in creating complex molecular structures (Kamalova et al., 2018).
Chemosensor Development:
- A new colorimetric chemosensor (Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate) (APHPES) was synthesized. This compound has significant applications in the selective detection of metal ions like Cu2+, Zn2+, and Co2+, showing a color change in response to these ions in different pH conditions. The structure was confirmed using various spectroscopic methods, and its high sensitivity towards these metal cations was demonstrated (Aysha et al., 2021).
Structural and Spectral Investigations:
- The compound has been the subject of structural and spectral investigations, focusing on its derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies utilize experimental and theoretical approaches, including spectroscopic techniques and X-ray diffraction, providing valuable insights into its structural properties and potential applications (Viveka et al., 2016).
Spiro Heterocyclization:
- The compound is used in spiro heterocyclization processes to produce various heterocyclic systems, demonstrating its utility in synthesizing novel compounds with potential pharmacological applications. This includes the formation of structures like 6-amino-3-methyl-2′-oxo-1,5′-diphenyl-5-cyano-1′,2′dihydro-1H-spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles], indicating its potential in creating bioactive molecules (Dmitriev et al., 2014).
Pharmacological Activity:
- Studies have focused on synthesizing new substituted 1H-1-pyrrolylcarboxamides with potential pharmacological interest. This involves using derivatives of 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid as N-acylating agents, highlighting its significance in the development of new pharmacologically active compounds (Bijev et al., 2003).
Safety And Hazards
Like many organic compounds, pyrrole should be handled with care. It can cause burns and eye damage, and may be harmful if inhaled1.
Orientations Futures
Pyrrole and its derivatives have been the focus of many research studies due to their wide range of biological activities. Future research may focus on developing new synthetic methods and exploring the potential applications of pyrrole derivatives in medicine1.
Please note that this is a general analysis of pyrrole and its derivatives, not specifically “1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid”. For a detailed analysis of this specific compound, more specialized resources or databases may be needed.
Propriétés
IUPAC Name |
1-ethyl-2-methyl-5-phenylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-15-10(2)12(14(16)17)9-13(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWAEZCLYPDAIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=C1C2=CC=CC=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357378 |
Source


|
| Record name | 1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid | |
CAS RN |
724744-76-7 |
Source


|
| Record name | 1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)
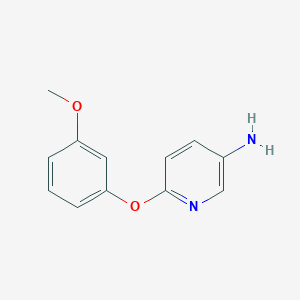
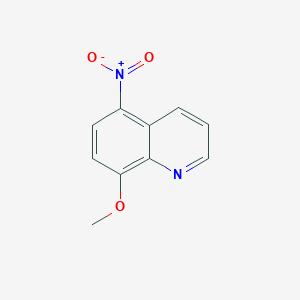
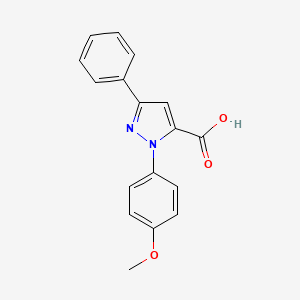
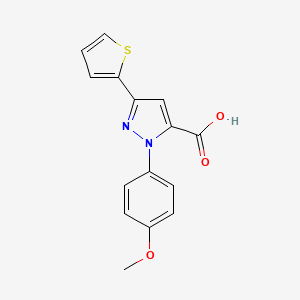



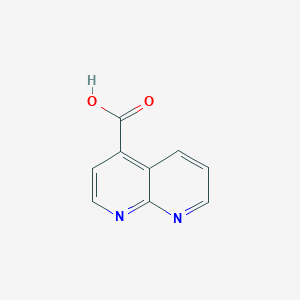


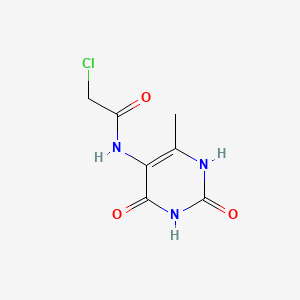
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)
